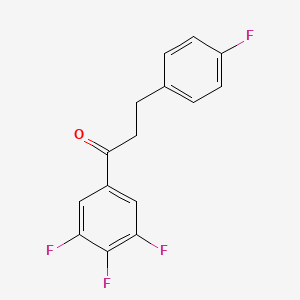

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

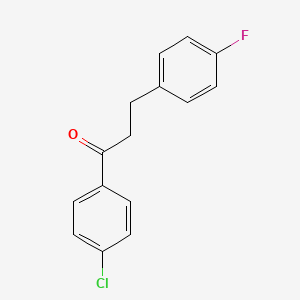

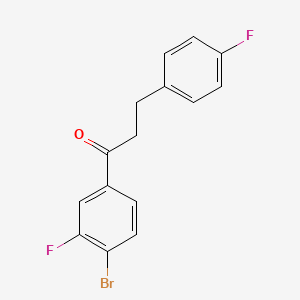

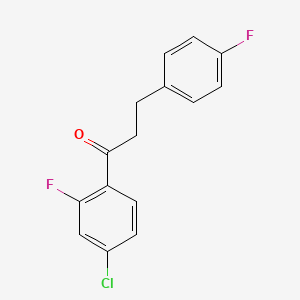

2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16F2O . It is used in various chemical reactions and has several synonyms .

Molecular Structure Analysis

The molecular structure of 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dimethylphenyl group and a 2’,4’-difluorophenyl group attached . The molecular weight of this compound is 274.31 .Physical And Chemical Properties Analysis

2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone has physical and chemical properties typical of organic compounds. It has a molecular weight of 274.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

Copolymerization Studies : A study by Wei, Challa, and Reedijk (1991) explores the copolymerization of 2,6-dimethylphenol with other components, highlighting the synthesis of polymers with specific structural properties. This process is crucial for creating materials with tailored characteristics for various applications (Wei, Challa, & Reedijk, 1991).

Anion Exchange Membranes : Shi et al. (2017) developed poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups, utilizing a difluoro aromatic ketone monomer. These materials are significant for anion exchange membranes, which have applications in energy and environmental technology (Shi et al., 2017).

Electroactive Polymer Development : Yamamoto et al. (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol, leading to the formation of poly(2,6-dimethylphenylene sulphide). Such polymers have potential applications in electronics due to their semi-conductive properties (Yamamoto et al., 1992).

High-Performance Thermoplastics : A study on the oxidative polymerization of 2,6-dimethylphenol by Hay (1999) discusses the creation of high-performance thermoplastics. These materials are essential in various industries for their durability and stability (Hay, 1999).

Photosensitive and Thermosetting Polymers : Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer. This research is significant for developing advanced materials in photolithography and other industries requiring precise pattern formation (Matsumoto et al., 2005).

Material Science and Chemistry

C–C Bond Activation in Organic Synthesis : Baksi et al. (2007) explored the C–C bond activation of specific phenols in the presence of rhodium. Such studies are crucial for understanding complex chemical reactions and developing new synthetic methods (Baksi et al., 2007).

Synthesis of Poly(phenylene ether)s : The work by Fukuhara et al. (2004) on the synthesis of thermosetting poly(phenylene ether)s highlights the preparation of high molecular weight copolymers. These materials have applications in various fields due to their thermal properties and electrical characteristics (Fukuhara et al., 2004).

Safety And Hazards

The specific safety and hazard information for 2’,4’-Difluoro-3-(2,6-dimethylphenyl)propiophenone is not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCXUITUPMYADF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644813 |

Source

|

| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoro-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898755-28-7 |

Source

|

| Record name | 1-Propanone, 1-(2,4-difluorophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.